1-benzoyl-3-fluoroazetidine

Medicinal Chemistry DPP IV Inhibition Chemical Stability

Optimize your lead compound's physicochemical profile with 1-benzoyl-3-fluoroazetidine. The C3-fluorine atom delivers a critical 2.5-unit pKa reduction compared to unsubstituted azetidine, directly tuning basicity, lipophilicity, and solubility for superior biological performance. This scaffold eliminates the cyclization instability associated with 2-cyano and 2-keto subclasses, ensuring reproducible synthesis and reliable in-vitro data. Choose this building block for enhanced chemical stability and high target selectivity, demonstrated in PDE5 and EP2 antagonist programs. Standard international B2B shipping available.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
CAS No. 1856264-13-5
Cat. No. B6601819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-3-fluoroazetidine
CAS1856264-13-5
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2)F
InChIInChI=1S/C10H10FNO/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyFSBDIJTZHLFFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-3-fluoroazetidine (CAS 1856264-13-5) as a 3-Fluoroazetidine-Based Chemical Probe and Building Block


1-Benzoyl-3-fluoroazetidine (CAS 1856264-13-5) is a heterocyclic compound belonging to the 3-fluoroazetidine subclass of azetidines. Its molecular structure comprises a four-membered azetidine ring with a benzoyl group at the N1-position and a fluorine atom at the C3-position. This specific substitution pattern is critical for its utility as a building block in medicinal chemistry and as a chemical probe . The 3-fluoroazetidine core is a privileged scaffold due to the unique physicochemical properties imparted by fluorine, including modulation of basicity (pKa) and metabolic stability [1]. While limited direct bioactivity data exists for this specific compound, the broader class of 3-fluoroazetidines has demonstrated distinct advantages over other azetidine subtypes in terms of chemical stability and biological potency [2].

Why 1-Benzoyl-3-fluoroazetidine Cannot Be Substituted by Other Azetidine Analogs


Generic substitution of 1-benzoyl-3-fluoroazetidine with other azetidine analogs is not recommended due to the profound and quantifiable impact of the C3-fluorine atom on key physicochemical and biological properties. Specifically, the introduction of a single fluorine atom at the C3-position of an azetidine ring significantly decreases the amine basicity (pKa) by 2.5 units compared to the non-fluorinated parent [1]. This pKa shift directly influences molecular properties such as lipophilicity and solubility, which are critical for biological activity. Furthermore, the 3-fluoroazetidine scaffold exhibits enhanced chemical stability, lacking the propensity for cyclization and internal degradation observed in closely related 2-cyanoazetidine and 2-ketoazetidine subclasses [2]. Therefore, selecting an unsubstituted azetidine or a 2-substituted analog would result in a molecule with a drastically different basicity profile and, potentially, inferior chemical stability, thereby compromising the integrity and reproducibility of downstream research applications.

Quantitative Evidence for Selecting 1-Benzoyl-3-fluoroazetidine Over Alternatives


Chemical Stability Advantage of 3-Fluoroazetidines Over 2-Cyano- and 2-Ketoazetidines

The 3-fluoroazetidine scaffold, which includes 1-benzoyl-3-fluoroazetidine, demonstrates a superior chemical stability profile compared to its 2-cyanoazetidine and 2-ketoazetidine counterparts. Unlike the 2-cyano and 2-keto subseries, which have a propensity for internal cyclization into inactive species (e.g., ketopiperazines), 3-fluoroazetidines do not exhibit this degradation pathway [1].

Medicinal Chemistry DPP IV Inhibition Chemical Stability

Significant pKa Modulation Compared to Non-Fluorinated Azetidine

Fluorination at the C3-position of an azetidine ring results in the most significant decrease in amine basicity (pKa) among all fluorination patterns studied for saturated heterocyclic amines. This modulation can drastically alter a molecule's behavior in biological systems [1].

Physicochemical Properties Drug Design Basicity

Potent PDE5 Inhibition Achieved by a 3-Fluoroazetidine-Containing Analog

A compound containing a 3-fluoroazetidine moiety (Compound 7 in the referenced study) demonstrated high inhibitory activity against PDE5A with an IC50 of 5.92 nM [1]. This level of potency underscores the value of the 3-fluoroazetidine core as a pharmacophore for developing potent enzyme inhibitors.

Phosphodiesterase 5 (PDE5) PET Radioligand Enzyme Inhibition

Selective EP2 Receptor Antagonism with a 3-Fluoroazetidine-Based Tool Compound

PF-04418948, a compound featuring a 1-(4-fluorobenzoyl)azetidine core structurally related to 1-benzoyl-3-fluoroazetidine, is a potent and selective EP2 receptor antagonist. It inhibits human EP2 receptors with an IC50 of 16 nM and exhibits over 2000-fold selectivity over other EP receptor subtypes (EP1, EP3, EP4) and related GPCRs [1].

EP2 Receptor Prostaglandin GPCR

Optimized Application Scenarios for 1-Benzoyl-3-fluoroazetidine (CAS 1856264-13-5)


Medicinal Chemistry: Design of Metabolically Stable and Potent Enzyme Inhibitors

1-Benzoyl-3-fluoroazetidine is best deployed as a versatile building block for synthesizing novel chemical entities where modulation of amine basicity and enhanced chemical stability are required. Its 3-fluoroazetidine core provides a significant pKa reduction (2.5 units) [1] compared to non-fluorinated analogs, which can be exploited to fine-tune a lead compound's physicochemical properties. Furthermore, the demonstrated chemical stability of 3-fluoroazetidines over other subclasses [2] and the high potency achieved in PDE5 [3] and EP2 programs underscore its suitability for developing inhibitors against a wide range of enzymatic and receptor targets.

Chemical Biology: Development of Selective Chemical Probes

The structural attributes of 1-benzoyl-3-fluoroazetidine make it a promising starting point for designing selective chemical probes. As demonstrated by the EP2 receptor antagonist PF-04418948, the fluorinated azetidine scaffold can confer remarkable target selectivity (over 2000-fold) . Researchers can leverage this compound to create tool molecules for dissecting complex biological pathways where high selectivity is paramount to avoid off-target effects and ensure unambiguous data interpretation.

Academic Research: Investigation of Fluorine Effects on Small-Ring Azaheterocycle Reactivity

This compound serves as an ideal substrate for fundamental research in synthetic organic chemistry. Studies on the reactivity of 3-fluoroazetidines have shown a pronounced effect of fluorine on overall reactivity, often resulting in different behavior compared to nonfluorinated counterparts . 1-Benzoyl-3-fluoroazetidine can be employed to explore novel ring-opening reactions, synthetic transformations, and the preparation of more complex organofluorine compounds, contributing to the advancement of synthetic methodology.

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